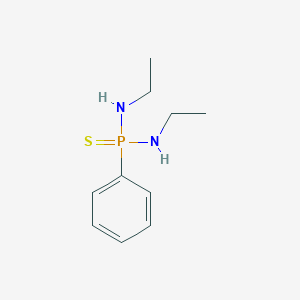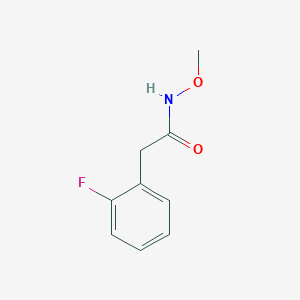
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is a complex organic compound with a unique structure that includes a dodecanoic acid backbone, a trichloromethyl group, and a dimethoxyphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of dodecanoic acid with 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dimethoxyphosphinyl group can also participate in binding interactions, affecting the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid, ethyl ester: Similar in structure but lacks the trichloromethyl and dimethoxyphosphinyl groups.
Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains a hydroxyl group instead of the trichloromethyl and dimethoxyphosphinyl groups.
Uniqueness
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is unique due to the presence of the trichloromethyl and dimethoxyphosphinyl groups, which impart distinct chemical and biological properties. These groups enable the compound to participate in specific reactions and interactions that are not possible with simpler esters.
Properties
| 4414-15-7 | |
Molecular Formula |
C16H30Cl3O5P |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) dodecanoate |
InChI |
InChI=1S/C16H30Cl3O5P/c1-4-5-6-7-8-9-10-11-12-13-14(20)24-15(16(17,18)19)25(21,22-2)23-3/h15H,4-13H2,1-3H3 |
InChI Key |
KTJATFKPMDEPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)








